molecular formula C23H30N2O3S B13359951 (2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide

(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide

Cat. No.: B13359951
M. Wt: 414.6 g/mol
InChI Key: NRCUVEOKCJKJFD-MORFPMDSSA-N
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Description

(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This chiral molecule features a stereocenter at the 2-position of the butanamide chain (S-configuration) and incorporates a 2-phenylethenesulfonamido moiety, a functional group often associated with biological activity . The structure suggests potential as a key intermediate or a target molecule in the development of protease inhibitors or other enzyme-targeting therapeutic agents, given the prevalence of sulfonamide groups in molecules that mimic transition states or bind enzyme active sites . Its mechanism of action would be highly specific to its intended research target, but sulfonamide-containing compounds are known to act on a wide range of biological processes, including diuresis and carbonic anhydrase activity . The compound's molecular architecture, combining a phenylbutyl chain with a methyl-branched sulfonamido butanamide core, presents a complex profile for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore interactions with various protein targets or to optimize lead compounds in drug discovery pipelines. It is supplied with a certificate of analysis to ensure identity and purity, guaranteeing reliable and reproducible results for non-clinical investigations. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

InChI

InChI=1S/C23H30N2O3S/c1-18(2)22(25-29(27,28)17-16-21-12-8-5-9-13-21)23(26)24-19(3)14-15-20-10-6-4-7-11-20/h4-13,16-19,22,25H,14-15H2,1-3H3,(H,24,26)/b17-16+/t19?,22-/m0/s1

InChI Key

NRCUVEOKCJKJFD-MORFPMDSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of 2-methyl-4-phenylbutan-2-ol

2-Methyl-4-phenylbutan-2-ol, a precursor to some related compounds, can be prepared using a Grignard-type reaction.

  • React benzylmagnesium halide with isobutylene oxide. Benzylmagnesium halide can be benzylmagnesium bromide or benzylmagnesium chloride.

  • The benzylmagnesium halide can be used in stoichiometric excess, deficiency, or in a stoichiometrically equivalent amount relative to the isobutylene oxide. Using 0.5 to 5 mol of benzylmagnesium halide per mole of isobutylene oxide is preferable.

  • Suitable solvents for the reaction include ethers like tetrahydrofuran, aliphatic hydrocarbons like heptane, and aromatic hydrocarbons like toluene.

  • The reaction temperature can be controlled by cooling the starting materials and/or the reaction vessel.

  • Hydrolyze the reaction solution with water, aqueous acid, or aqueous base. For the aqueous acid workup, inorganic acids like hydrochloric acid or organic acids may be used. For the aqueous base, aqueous solutions of sodium hydrogen carbonate may be used.

  • Separate the 2-methyl-4-phenylbutan-2-ol formed by extraction from the aqueous phase, and isolate it by distillation or melt crystallization after drying the organic phase.

Synthesis of 2-methyl-4-phenylbutan-2-ol (25)
To a solution of S13 (1.00 mL, 6.68 mmol) in tetrahydrofuran (33 mL), add a 3.0 M tetrahydrofuran solution of \$$MeMgCl\$$ (3.34 mL, 10.0 mmol) at 0 °C, and stir the mixture for 10 minutes. Quench the reaction with saturated aqueous solution of \$$NH4Cl\$$, and extract the mixture with ethyl acetate (x3). Wash the combined organic layers with brine, dry over anhydrous \$$MgSO4\$$, filter, and concentrate under reduced pressure. Purify the residue by silica-gel column chromatography (Hexane/AcOEt = 4/1) to give 25 (786 mg, 4.79 mmol, 72%) as a colorless oil.

Preparation of 2-Amino-4-phenylbutane

2-Amino-4-phenylbutane can be synthesized from 4-phenyl-2-butanol.

Direct Single-Stage Amination of 4-phenyl-2-butanol by Means of Ammonia Over an \$$Ru\$$-Pincer Complex
Under an argon atmosphere, place 1.502 g (10 mmol) of 4-phenyl-2-butanol, 0.030 g (0.05 mmol) of carbonylchlorohydrido[4,5-(di-i-propylphosphinomethylacridino)ruthenium(II)] as catalyst, and 25 ml of 2-methyl-2-butanol as solvent in the glass liner of a 100 ml Hastelloy autoclave.

Preparation of Intermediates for Carfilzomib

Carfilzomib, a tetrapeptide epoxyketone, is chemically known as (S)-4-methyl-N-((S)-l-(((S)-4-methyl-l-((R)-2-methyloxiran-2-yl)-l-oxopentan-2-yl)amino)-l-oxo-3-phenylpropan-2-yl) -2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide. The preparation of certain intermediates involves coupling reactions and specific reagents.

  • Compound II: (S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido) pentanamido)-3-phenylpropanoic acid

    • Dissolve 10 g of (S) -Methyl 2-((S)-2-((tert-butoxycarbonyl) amino) -4-methyl pentanamido)-3-phenyl propanoate (XVI) in 5 ml of dichloromethane and 30 ml of trifluoro acetic acid.

    • Stir the reaction mixture for 10-15 min at -5 to 0 °C and further stir at 25-30 °C for 2-3 hrs.

    • After completion of reaction, distill the reaction mass under vacuum and strip off the residue with dichloromethane. Add 80 ml of dichloromethane and adjust the pH to 7-8 with N,N- Diisopropylethylamine at 0 to -5 °C.

    • Add 1.12 Eq. of Boc-L-Homophenyl alanine dissolved in 40 ml of dimethylformamide to the reaction mass. Add 1.8 Eq. of Hydroxybenzotriazole and 1.6 Eq. of (Benzotriazol-l-yloxy)tris(dimethylamino) phosphonium hexafluorophosphate and stir for 2-3 hrs at -5 to 0°C.

    • Add 350 ml of cold demineralized water and 200 ml of dichloromethane to the reaction mass and extract the aqueous layer with dichloromethane. Wash the organic layer with demineralized water and 1 N hydrochloric acid followed by Sodium bicarbonate solution.

    • Distill off the organic layer under vacuum, add 100 ml of hexane to the crude and stir for 1 hr at 25-30 °C. Filter the solid and dry under vacuum.

    • Take the obtained solid in (95:5) ratio of ethanol and water and heat at 70-75 °C for 30 minutes. Cool the reaction mass to 25-30 °C and further to -5 to 0 °C for 60-90 minutes. Filter the solid and wash with mixture of ethanol and water to get the title compound in 85% yield.

  • Compound XIX: (S)-Methyl 2-((S)-2-((S)-2-(2-chloroacetamido)-4- phenylbutanamido) -4-methylpentanamido) - 3 -phenylpropanoate

    • Dissolve 10 g of (6S, 9S, 12S)-Methyl 12-benzyl-9-isobutyl-2, 2-dimethyl-4, 7, 10-trioxo-6- phenethyl-3-oxa-5, 8, ll-triazatridecan-13-oate (XVIII) in 5 ml of dichloromethane and 30 ml of trifluoro acetic acid at -5 to 0 °C.

    • Stir the reaction mass for 10-15 minutes at -5 to 0 °C and for 2-3 hrs at 25-30 °C. After completion of reaction, distill off the solvent under vacuum.

    • Add 110 ml of dimethylformamide to the crude reaction mass, which was slowly added to 2.09 Eq. of Chloroacetyl chloride at -5 to 0 °C under nitrogen atmosphere.

    • Adjust the pH of the reaction mass to 7.0-8.0 with 8.75 Eq. of Ν,Ν-Diisopropylethylamine at -5 to 0 °C and stir for 2-3 hrs.

    • Add 1200 ml of demineralized water, separate the aqueous layer and add 100 ml of hexane. Filter the solid and dry under vacuum to get the title compound in 85% yield.

  • Compound XX: (S)-methyl 2-((S)-4-methyl-2-((S)-2-(2- morpholinoacetamido)-4-phenylbutanamido) pentanamido)-3- phenylpropanoate

General Method for Intermediate VIII Preparation

According to the general method of synthesis, intermediate VIII is prepared from intermediate VII, which in turn is prepared by coupling.

Preparation of Intermediate VIII

  • 0 g of compound V was added to a mixture of dichloromethane and trifluoro acetic acid at 0-5°C. The reaction mass was stirred for 1 hr at 0-5°C and the solvent was distilled off under vacuum at below 40°C. The crude reaction mass was stripped off with dichloromethane followed by hexane and dimethyl formamide was added to the reaction mass. The reaction mass was cooled to 0-5°C and Ν,Ν-diisopropylamine was added. The reaction mass was stirred for further 5-10 minutes, 1.0 Eq. of compound II, 1.32 Eq. of hydroxybenzotriazole and 4.7 Eq. of BOP were added at 0-5°C. The reaction mass was maintained at 0-5°C for 10-12 hrs. After completion of reaction, the reaction mass was quenched with water, filtered and the solid obtained was washed with demineralized water to get the title compound in 40% yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butanamide moieties.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development or biochemical studies.

Medicine

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide would depend on its specific interactions with molecular targets. Typically, sulfonamides inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning properly.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound Name & ID Amide Substituent Sulfonamide/Other Group Molecular Weight (g/mol) Key Properties/Activity
Target Compound 4-Phenylbutan-2-yl 2-Phenylethenesulfonamido Not provided Hypothesized COX-II inhibition (structural analogy)
Compound 7f 4-Methylpyridin-2-yl 4-Nitrobenzenesulfonyl ~478.5 (calculated) Yellow solid; 98.2% yield; Anti-inflammatory (COX-II selective)
Compound Diphenylmethyl Thioxomethyl 466.68 Thioamide group; Potential protease inhibition (structural analogy)
Compounds k & l Complex hydroxy/phenoxy Phenoxyacetamido ~600–650 (estimated) Stereochemical complexity; Potential antibiotic activity
Key Observations:

The diphenylmethyl group in ’s compound introduces steric bulk, which may hinder target binding but enhance metabolic stability .

Sulfonamide Modifications :

  • The 4-nitrobenzenesulfonyl group in Compound 7f is strongly electron-withdrawing, enhancing COX-II binding affinity .
  • The 2-phenylethenesulfonamido group in the target compound adds rigidity via the vinyl moiety, possibly favoring π-π stacking in hydrophobic enzyme pockets.

Stereochemical Complexity :

  • Compounds k and l in exhibit multiple stereocenters and hydroxy groups, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound.

Biological Activity

The compound (2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. Its unique structural features, including multiple functional groups, suggest potential interactions with various biological systems, making it a subject of interest in medicinal chemistry.

Structural Characteristics

This compound features a butanamide and a phenylethenesulfonamide moiety, which may influence its pharmacological properties. The presence of these groups is indicative of possible interactions with biological targets, which can lead to diverse therapeutic applications.

Biological Activity Predictions

The biological activity of this compound can be predicted through structure-activity relationship (SAR) studies. These studies often leverage computational models to analyze structural characteristics against known biological effects. Common activities associated with sulfonamide derivatives include:

  • Antimicrobial : Many sulfonamides exhibit antibacterial properties.
  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation.
  • Analgesic : Certain compounds within this class may provide pain relief.

Interaction Studies

Understanding how (2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide interacts with biological targets is essential for refining its therapeutic potential and safety profile. Interaction studies typically involve:

  • Binding Affinity Tests : Assessing how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays : Evaluating the compound's effects on cell lines to determine cytotoxicity and efficacy.
  • In Vivo Studies : Conducting animal studies to observe the compound's effects in a living organism.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activity of (2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide. Below is a summary table highlighting some related compounds:

Compound NameStructure FeaturesBiological Activity
SulfanilamideContains an amine and sulfonamide groupAntibacterial
CelecoxibContains a sulfonamide and phenyl groupAnti-inflammatory
NimesulideContains a sulfonamide and methoxy groupAnalgesic

The distinct combination of structural features in (2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide may offer unique binding profiles and biological effects compared to these other compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar sulfonamide derivatives, providing context for the potential applications of (2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide:

  • Antimicrobial Activity : A study demonstrated that certain sulfonamides effectively inhibited bacterial growth, suggesting that (2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide may possess similar properties .
  • Anti-inflammatory Effects : Research on related compounds showed significant anti-inflammatory effects in animal models, indicating potential therapeutic benefits for inflammatory diseases .
  • Analgesic Properties : Other derivatives within this class have been noted for their analgesic effects, warranting further investigation into the pain-relief capabilities of (2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide .

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